Isovaline, 3,3-dimethyl- (9CI)
Description
Properties
CAS No. |
144731-95-3 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.1995 |
Synonyms |
Isovaline, 3,3-dimethyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Isovaline, 3,3 Dimethyl 9ci
Asymmetric Synthesis Approaches for Enantiopure Isovaline (B112821), 3,3-dimethyl- (9CI)
The demand for enantiomerically pure forms of 3,3-dimethylisovaline, particularly the (S)-enantiomer, has driven the development of several asymmetric synthetic methods. These approaches can be broadly categorized into organocatalytic, metal-catalyzed, and biocatalytic strategies.
Organocatalytic Strategies
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of amino acids, offering an alternative to metal-based catalysts. One notable approach is the asymmetric Strecker synthesis, which involves the addition of a cyanide source to a ketimine precursor. For the synthesis of (R)-tert-leucine, a chiral amido-thiourea catalyst has been employed to control the key hydrocyanation step. While this method can provide high enantiomeric excess, it often requires cryogenic temperatures and the use of hazardous cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) in methanol (B129727) or hydrogen cyanide (HCN).
Another significant organocatalytic strategy involves the use of chiral phase-transfer catalysts, often derived from cinchona alkaloids. These catalysts facilitate the asymmetric alkylation of glycine (B1666218) derivatives. In this approach, a glycine Schiff base is deprotonated under basic conditions, and the resulting anion forms a chiral ion-pair with the phase-transfer catalyst. Subsequent alkylation occurs stereoselectively to yield the desired α,α-disubstituted amino acid derivative. While this method is powerful for a range of amino acids, its specific application to the synthesis of 3,3-dimethylisovaline requires careful optimization of the catalyst structure and reaction conditions.
Table 1: Organocatalytic Approaches to Enantiopure 3,3-dimethylisovaline Derivatives
| Strategy | Catalyst Type | Key Features |
|---|---|---|
| Asymmetric Strecker Synthesis | Chiral Amido-Thiourea | High enantioselectivity for (R)-enantiomer. |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts (Cinchona Alkaloid-derived) | Enables asymmetric alkylation of glycine Schiff bases. |
Metal-Catalyzed Enantioselective Routes
Metal-catalyzed reactions offer another avenue for the enantioselective synthesis of 3,3-dimethylisovaline. A notable example is the catalytic asymmetric Strecker reaction utilizing a chiral zirconium catalyst. This method can be applied to the synthesis of a wide variety of α-amino acid derivatives with high enantioselectivities. The reaction can be performed either with pre-formed aldimines and tributyltin cyanide or as a three-component reaction with achiral aldehydes, amines, and hydrogen cyanide. The versatility of this system allows for the preparation of both enantiomers of the target amino acid.
Table 2: Metal-Catalyzed Synthesis of Enantiopure 3,3-dimethylisovaline Derivatives
| Catalyst System | Reaction Type | Substrates |
|---|---|---|
| Chiral Zirconium Catalyst | Asymmetric Strecker Reaction | Aldimines and tributyltin cyanide, or aldehydes, amines, and HCN. |
Biocatalytic Synthesis using Enzymes
Biocatalytic methods are highly attractive for the synthesis of enantiopure amino acids due to their high stereoselectivity, mild reaction conditions, and environmental compatibility. For the production of L-tert-leucine, several enzymatic systems have been successfully employed.
One prominent method utilizes NADH-dependent L-leucine dehydrogenase (LeuDH). This enzyme catalyzes the reductive amination of the corresponding α-keto acid, 3,3-dimethyl-2-oxobutanoic acid (trimethylpyruvate), in the presence of NADH and ammonia (B1221849) to yield L-tert-leucine with high optical purity. To regenerate the expensive NADH cofactor, a secondary enzyme such as formate (B1220265) dehydrogenase is often coupled to the reaction.
Another effective biocatalytic route employs branched-chain aminotransferases (BCATs). These enzymes catalyze the transfer of an amino group from an amino donor, such as L-glutamate, to trimethylpyruvate to produce L-tert-leucine. A challenge with this system is the potential for product inhibition by the co-product, 2-ketoglutarate. To overcome this, the BCAT reaction can be coupled with other enzymes, such as aspartate aminotransferase (AspAT) and pyruvate (B1213749) decarboxylase (PDC), to remove the inhibitory by-product and shift the reaction equilibrium towards product formation. In such a coupled system, L-tert-leucine has been synthesized with an enantiomeric excess of over 99%.
Table 3: Biocatalytic Synthesis of L-tert-Leucine
| Enzyme | Reaction Type | Substrate | Key Features |
|---|---|---|---|
| Leucine Dehydrogenase (LeuDH) | Reductive Amination | Trimethylpyruvate | Requires NADH cofactor regeneration. |
| Branched-Chain Aminotransferase (BCAT) | Transamination | Trimethylpyruvate | Often used in coupled enzyme systems to overcome product inhibition. |
Racemic Synthesis Pathways
For applications where a racemic mixture of 3,3-dimethylisovaline is acceptable or can be subsequently resolved, several conventional and novel chemical methods are available.
Conventional Chemical Methods
The most common and straightforward method for the racemic synthesis of α,α-disubstituted amino acids is the Strecker synthesis. For 3,3-dimethylisovaline, this involves a one-pot, three-component reaction of 3,3-dimethyl-2-butanone (pinacolone), a cyanide source (such as potassium cyanide), and an ammonia source (such as ammonium (B1175870) chloride). The reaction proceeds through the in situ formation of an α-aminonitrile, which is subsequently hydrolyzed under acidic or basic conditions to yield the racemic amino acid.
The general steps of the Strecker synthesis for 3,3-dimethylisovaline are:
Reaction of pinacolone (B1678379) with ammonia to form an imine intermediate.
Nucleophilic addition of cyanide to the imine to form 2-amino-3,3-dimethylbutanenitrile.
Hydrolysis of the nitrile group to a carboxylic acid.
Novel Reaction Conditions and Reagents
Recent advancements in synthetic methodology have focused on developing more efficient and environmentally friendly conditions for the Strecker synthesis. One such development is the use of solvent-free conditions for the preparation of racemic α-aminonitriles. This approach simplifies the reaction setup and workup procedures, reducing the use of volatile organic solvents. Additionally, research into novel cyanide sources and catalysts continues to provide new avenues for the synthesis of α,α-disubstituted amino acids.
Optimization of Synthetic Yields and Purity Profiles
The optimization of synthetic routes for Isovaline, 3,3-dimethyl- (9CI) is crucial for improving process efficiency and ensuring the final product meets the stringent purity requirements for its intended applications. Key parameters that are typically optimized include reaction temperature, reaction time, stoichiometry of reactants, catalyst loading, and solvent choice.
One common approach to synthesizing α-amino acids is the Strecker synthesis . A modified Strecker synthesis can be applied for the preparation of sterically hindered amino acids. The optimization of this pathway for Isovaline, 3,3-dimethyl- (9CI) would involve a systematic variation of reaction conditions to maximize the yield and stereoselectivity of the desired L-enantiomer.
Below is an illustrative data table showcasing a hypothetical optimization study for the asymmetric Strecker synthesis of an Isovaline, 3,3-dimethyl- (9CI) precursor.
Table 1: Optimization of Asymmetric Strecker Reaction Conditions
| Entry | Chiral Amine | Cyanide Source | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|---|---|
| 1 | (R)-Phenylglycinol | TMSCN | -20 | 24 | 75 | 88 |
| 2 | (R)-Phenylglycinol | TMSCN | 0 | 24 | 82 | 85 |
| 3 | (R)-Phenylglycinol | TMSCN | 25 | 12 | 85 | 70 |
| 4 | (S)-1-Phenylethylamine | TMSCN | -20 | 24 | 68 | 92 |
| 5 | (S)-1-Phenylethylamine | NaCN/AcOH | 0 | 48 | 65 | 80 |
| 6 | (S)-1-Phenylethylamine | TMSCN | -40 | 36 | 72 | 95 |
From this hypothetical data, entry 6, utilizing (S)-1-Phenylethylamine and TMSCN at -40°C for 36 hours, provides the highest enantiomeric excess, which is often a critical factor. Further optimization would involve fine-tuning the temperature and reaction time around these conditions.
Purity profiles are enhanced through optimized work-up and purification procedures. Recrystallization is a powerful technique for improving both chemical and chiral purity. The choice of solvent system for recrystallization is critical and is often determined empirically.
Scale-Up Considerations for Laboratory to Research Production
Scaling up the synthesis of Isovaline, 3,3-dimethyl- (9CI) from milligram or gram-scale laboratory batches to multi-gram or kilogram-scale research production presents several challenges that must be addressed to ensure safety, efficiency, and reproducibility.
Key Scale-Up Considerations:
Heat Transfer: Exothermic reactions, such as those involving cyanides in the Strecker synthesis, require careful management of heat dissipation. What is easily controlled in a small flask can lead to a dangerous thermal runaway in a larger reactor. The surface-area-to-volume ratio decreases as the scale increases, necessitating the use of jacketed reactors with efficient cooling systems.
Mass Transfer and Mixing: Ensuring homogeneous mixing of reactants becomes more challenging in larger vessels. Inefficient mixing can lead to localized "hot spots," side reactions, and reduced yields. The type of stirrer, stirring speed, and baffle design are critical parameters to consider during scale-up.
Reagent Addition Rates: The rate of addition of critical reagents, such as trimethylsilyl cyanide, needs to be carefully controlled in larger batches to maintain the optimal reaction temperature and concentration profiles.
Work-up and Isolation: Procedures that are straightforward on a small scale, like extractions and filtrations, can become cumbersome and time-consuming at a larger scale. The choice of equipment, such as larger separatory funnels or filter-dryers, becomes important.
Safety: Handling larger quantities of toxic reagents like cyanide sources requires stringent safety protocols, including the use of well-ventilated fume hoods or dedicated enclosures and appropriate personal protective equipment.
The following table illustrates potential adjustments made when scaling up the synthesis of Isovaline, 3,3-dimethyl- (9CI) from a 1-gram to a 100-gram scale, based on the optimized conditions from the previous section.
Table 2: Scale-Up Parameters for Isovaline, 3,3-dimethyl- (9CI) Synthesis
| Parameter | Laboratory Scale (1 g) | Research Production Scale (100 g) | Rationale for Change |
|---|---|---|---|
| Reactor | 50 mL Round Bottom Flask | 5 L Jacketed Glass Reactor | To accommodate larger volume and provide efficient temperature control. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | To ensure efficient mixing in a larger, more viscous reaction mixture. |
| Reagent Addition | Syringe, manual addition | Addition Funnel/Syringe Pump | For controlled, slow addition to manage exotherms. |
| Temperature Control | Ice/Acetone Bath | Circulating Chiller | To maintain a consistent low temperature for a prolonged period. |
| Work-up | Separatory Funnel Extraction | Liquid-Liquid Extraction with Reactor | To handle larger volumes safely and efficiently. |
| Purification | Column Chromatography | Recrystallization | Chromatography is often not practical for large quantities; recrystallization is more amenable to scale-up. |
| Yield (typical) | 70% | 65% | A slight decrease in yield is common upon scale-up due to mass transfer limitations and handling losses. |
Successful scale-up requires a thorough understanding of the reaction mechanism and kinetics, as well as careful process development and engineering. A pilot run at an intermediate scale (e.g., 10-20 g) is often performed to identify and address any unforeseen challenges before committing to the full-scale research production.
Stereochemical Investigations and Enantiomeric Characterization
Chirality and Isomerism of Isovaline (B112821), 3,3-dimethyl- (9CI)
Like most amino acids, with the exception of glycine (B1666218), Isovaline, 3,3-dimethyl- (9CI) is a chiral molecule. gcms.cz Its chirality originates from the α-carbon (C2), which is bonded to four different substituent groups: an amino group (-NH2), a carboxyl group (-COOH), a methyl group (-CH3), and a bulky tert-butyl group (-C(CH3)3). This single asymmetric carbon center gives rise to a pair of non-superimposable mirror images known as enantiomers. gcms.cz
These enantiomers are designated as:
(R)-2-amino-2,3,3-trimethylbutanoic acid
(S)-2-amino-2,3,3-trimethylbutanoic acid
The presence of two alkyl substituents on the α-carbon classifies this compound as an α,α-disubstituted amino acid. nih.gov This substitution pattern is critical as it imparts a high degree of conformational restriction compared to proteinogenic amino acids, which possess a more flexible α-hydrogen. nih.gov
Methods for Enantiomeric Excess Determination
Determining the enantiomeric excess (ee), which quantifies the purity of a sample with respect to its enantiomers, is a critical step in the synthesis and application of chiral compounds. thieme-connect.de Several analytical techniques are employed for the precise determination of the enantiomeric composition of Isovaline, 3,3-dimethyl- (9CI).
Chiral Chromatography (e.g., HPLC, GC)
Chiral chromatography is a primary and highly effective method for separating and quantifying enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely used for the analysis of underivatized amino acids. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving amino acid enantiomers directly. sigmaaldrich.comsigmaaldrich.com Another successful approach involves crown ether-based CSPs, like CROWNPAK CR-I(+), which can achieve baseline separation of underivatized amino acid enantiomers. nih.gov The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer and additives like trifluoroacetic acid, is crucial for optimizing separation. nih.govankara.edu.tr
Gas Chromatography (GC): For GC analysis, amino acids typically require derivatization to increase their volatility. The resulting derivatives are then separated on a capillary column containing a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz This method provides high resolution and sensitivity for enantiomeric quantification.
| Technique | Chiral Stationary Phase (CSP) Type | Common Mobile/Carrier Phase | Analyte Form | Detection |
|---|---|---|---|---|
| HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Methanol/Water or Acetonitrile/Water with additives (e.g., TFA, Ammonium (B1175870) Acetate) | Underivatized | UV, MS |
| HPLC | Crown Ether (e.g., CROWNPAK) | Acetonitrile/Water/Trifluoroacetic Acid | Underivatized | MS |
| GC | Derivatized Cyclodextrin | Helium, Hydrogen | Derivatized (e.g., as TFA-amino acid esters) | FID, MS |
Spectroscopic Chiral Recognition Techniques
Spectroscopic methods offer an alternative for determining enantiomeric purity, often without the need for chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral discrimination by NMR can be achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). In the presence of a CSA, the enantiomers form transient diastereomeric complexes that exhibit distinct chemical shifts, allowing for their quantification.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers produce mirror-image CD spectra. By creating calibration curves with samples of known enantiomeric excess, the purity of an unknown sample can be determined. nih.gov This method is particularly useful for confirming the absolute configuration and assessing the purity of the final product.
Derivatization for Stereochemical Assignment
Converting enantiomers into diastereomers through reaction with a chiral derivatizing agent is a classic and reliable method for determining enantiomeric composition. The resulting diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatographic techniques like HPLC or GC. A common reagent used for this purpose with amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The choice of derivatizing agent is critical, and the reaction must proceed to completion without any kinetic resolution or racemization to ensure accurate results. thieme-connect.de
Impact of Enantiomeric Purity on Research Outcomes
The stereochemistry of α,α-disubstituted amino acids like Isovaline, 3,3-dimethyl- (9CI) has a profound impact on the structure and function of peptides. The absolute configuration of the α-carbon center dictates the three-dimensional arrangement of the side chains, which in turn influences the secondary structure of the peptide backbone. researchgate.net
When incorporated into a peptide sequence, the specific enantiomer ((R) or (S)) can induce or stabilize particular conformations, such as specific helical twists (left-handed vs. right-handed) or β-turns. nih.govresearchgate.net For example, studies on oligopeptides of chiral α-methylated α,α-disubstituted amino acids have shown that the helical screw sense is directly controlled by the chirality of the quaternary carbon center. researchgate.net Therefore, using enantiomerically pure Isovaline, 3,3-dimethyl- (9CI) is crucial for:
Controlling Peptide Secondary Structure: Ensuring a defined and predictable three-dimensional fold.
Designing Bioactive Peptides: The biological activity of peptides often depends on a precise stereochemical arrangement for receptor binding or enzymatic interaction.
Developing Novel Materials: The self-assembly and material properties of peptide-based biomaterials are highly dependent on stereochemistry.
Dynamic Stereochemistry and Conformational Analysis
The defining feature of Isovaline, 3,3-dimethyl- (9CI) is its conformational rigidity. The presence of a methyl and a bulky tert-butyl group attached to the α- and β-carbons, respectively, severely restricts the rotational freedom around the N-Cα and Cα-Cβ bonds. This steric hindrance locks the side chain into a limited conformational space.
This restriction is a key reason for its use in peptide chemistry. While typical amino acid residues can adopt a wide range of dihedral angles (phi, ψ, and chi), the allowable conformations for Isovaline, 3,3-dimethyl- (9CI) are significantly constrained. This property helps to reduce the conformational entropy of the peptide chain, pre-organizing it into a specific secondary structure. nih.gov Homopeptides of other sterically hindered α,α-disubstituted amino acids, such as diethylglycine, have been shown to adopt fully extended conformations rather than helical structures, demonstrating the powerful influence of side-chain bulk on peptide folding. researchgate.net Computational modeling and spectroscopic techniques like NMR are used to analyze these conformational preferences and understand how this unique amino acid directs peptide architecture.
Natural Occurrence and Origins Research
Detection and Characterization in Extraterrestrial Samples
The primary evidence for the natural occurrence of 3,3-dimethyl-isovaline comes from the analysis of carbonaceous chondrite meteorites. These primitive objects are remnants from the formation of the solar system and contain a rich inventory of organic compounds, offering clues to the prebiotic organic chemistry that may have contributed to the origin of life on Earth. nasa.govresearchgate.net
Analyses of various meteorites have confirmed the presence of 2-amino-2,3,3-trimethylbutanoic acid. nih.govnasa.gov It is identified as one of many α-dialkyl amino acids, which are characterized by the presence of a substituent other than hydrogen on the α-carbon. This structural feature makes them rare in terrestrial biology but significant components of the soluble organic fraction of carbonaceous chondrites. nih.govresearchgate.net
While the compound is listed among the dozens of amino acids identified in meteorites, detailed quantitative data on its specific abundance relative to other amino acids are not extensively reported in broad review literature. nasa.govnasa.gov In a comprehensive review of chiral molecules in meteorites, the enantiomeric excess (ee) for 2-amino-2,3,3-trimethylbutanoic acid was listed as "not reported," indicating that its chiral distribution has not been determined or is not widely published. acs.org This contrasts with other meteoritic amino acids like isovaline (B112821), which have been found to exhibit significant L-enantiomeric excesses. nih.gov
Table 1: Selected α-Dialkyl Amino Acids Identified in Meteorites
| Compound Name | Molecular Formula | Enantiomeric Excess (ee) |
|---|---|---|
| 2-Amino-2,3,3-trimethylbutanoic acid | C₇H₁₅NO₂ | Not Reported acs.org |
| Isovaline | C₅H₁₁NO₂ | L-excess up to 18.5% reported nih.gov |
| α-Methyl-isoleucine | C₇H₁₅NO₂ | 7% (in Murchison meteorite) acs.org |
This table is based on data compiled in reviews of meteoritic organic compounds. Specific values can vary between different meteorites and even within different fragments of the same meteorite.
The discovery of 3,3-dimethyl-isovaline and other complex, non-biological amino acids in meteorites is a cornerstone of modern astrobiological research. It demonstrates that the abiotic synthesis of a wide variety of amino acids, extending beyond the 20 used in terrestrial life, occurred in extraterrestrial environments. researchgate.net The delivery of these molecules to the early Earth by meteorites and cosmic dust could have been a significant source for the planet's prebiotic organic inventory. researchgate.net
The existence of such a diverse chemical library suggests that if life were to arise elsewhere, it might not be constrained to the same set of proteinogenic amino acids found on Earth. nih.govresearchgate.net The structural properties of α-dialkyl amino acids like 3,3-dimethyl-isovaline, such as their resistance to racemization, also make them robust tracers of prebiotic chemical evolution. nasa.gov
Isotopic analysis is a critical tool for distinguishing extraterrestrial organic compounds from terrestrial contamination. Meteoritic amino acids are typically enriched in heavy isotopes of carbon (¹³C), hydrogen (²H or D), and nitrogen (¹⁵N) compared to their terrestrial counterparts. researchgate.net
While the principle of using isotopic signatures to confirm an extraterrestrial origin is well-established for the bulk amino acid content of meteorites, specific isotopic data for 2-amino-2,3,3-trimethylbutanoic acid are not detailed in the available literature. However, its inclusion in lists of confirmed meteoritic amino acids implies that it is considered indigenous to the meteorite and not a contaminant. nasa.govnasa.govacs.org
Presence in Terrestrial Biological and Geological Systems (Non-Metabolic Context)
There is no significant evidence in the reviewed scientific literature to suggest the presence of 3,3-dimethyl-isovaline in terrestrial biological or geological systems outside of a metabolic context. Its structural complexity and status as a non-proteinogenic amino acid make it an unlikely product of known biological or geological pathways on Earth. Its presence is considered a strong indicator of extraterrestrial origin. nih.govresearchgate.net
Theories on Abiotic Formation Pathways
The formation of amino acids in the parent bodies of carbonaceous chondrites is thought to have occurred through abiotic synthetic pathways in the presence of liquid water. The most widely accepted mechanism for the formation of α-amino acids is the Strecker-cyanohydrin synthesis. nasa.govresearchgate.net This pathway involves the reaction of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis.
For α-dialkyl amino acids, the precursor would be a ketone. While specific laboratory simulations for the formation of 2-amino-2,3,3-trimethylbutanoic acid are not described in the surveyed literature, it is plausible that it forms via the Strecker synthesis from a corresponding C7 ketone precursor on the meteorite parent body. researchgate.net The diversity of amino acid isomers found in meteorites strongly supports the idea that such abiotic synthetic routes were highly effective in the early solar system. nasa.govresearchgate.net
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Biochemical and Biological Roles of Isovaline, 3,3 Dimethyl 9ci Mechanistic Focus
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Role as a Metabolite or Precursor in Biochemical Processes
Currently, there is a notable absence of scientific literature identifying Isovaline (B112821), 3,3-dimethyl- (also known as 2-amino-2,3,3-trimethylbutanoic acid) as a naturally occurring metabolite or a precursor in established biochemical pathways within terrestrial organisms. This non-proteinogenic amino acid, characterized by a quaternary α-carbon and a bulky tert-butyl-like side chain, is not incorporated into proteins via ribosomal synthesis. Its complex, sterically hindered structure suggests that its synthesis would require a specialized enzymatic machinery, which has not been described to date. The focus of research on similar α,α-dialkylated amino acids, such as isovaline, has often been in the context of their extraterrestrial origins, having been identified in meteorites. wikipedia.org This origin further supports the view that they are not typical components of terrestrial biology. Consequently, Isovaline, 3,3-dimethyl- is primarily considered a synthetic compound used in specific research applications, such as peptide design, rather than a participant in routine metabolic activities.
Incorporation into Non-Ribosomal Peptides and Peptide Mimetics
While not utilized by ribosomes, amino acids with structures similar to Isovaline, 3,3-dimethyl- can be incorporated into peptides by large, multimodular enzymes known as non-ribosomal peptide synthetases (NRPSs). wikipedia.orgrug.nl These microbial enzyme systems are responsible for the synthesis of a wide array of natural products with diverse biological activities. mdpi.com
NRPSs function as assembly lines, with each module responsible for the recognition, activation, and addition of a specific amino acid to the growing peptide chain. nih.govnih.gov A key feature of NRPSs is their relaxed substrate specificity, particularly within the adenylation (A) domain, which selects the amino acid monomer. wikipedia.orgmdpi.com This promiscuity allows them to incorporate a vast repertoire of non-proteinogenic amino acids, including D-amino acids, N-methylated amino acids, and α,α-dialkylated amino acids. wikipedia.orgrug.nl Although no definitive studies document the direct incorporation of Isovaline, 3,3-dimethyl- by a specific NRPS, the known tolerance of these enzymes for other sterically demanding, non-proteinogenic building blocks suggests that its incorporation is mechanistically feasible. mdpi.comnih.gov Synthetic chemists utilize compounds like Fmoc-D-α-tert-butylglycine, a structurally related amino acid, as building blocks in the chemical synthesis of peptides to mimic or enhance properties typically found in non-ribosomal peptides. chemimpex.com
The incorporation of α,α-dialkylated amino acids, such as Isovaline, 3,3-dimethyl-, has a profound and predictable impact on the secondary structure of peptides. The presence of two substituents on the α-carbon atom severely restricts the conformational freedom of the peptide backbone by limiting the possible values for the Ramachandran dihedral angles (φ and ψ). This steric hindrance effectively eliminates many of the conformations accessible to standard amino acids.
The specific conformation induced depends on the nature of the α-substituents. For instance, the prototypical α,α-dialkylated amino acid, α-aminoisobutyric acid (Aib), is a strong promoter of helical structures, particularly the 3₁₀-helix. In contrast, residues with larger, bulkier substituents can favor more extended or β-sheet-like conformations. Given the bulky nature of the side chain of Isovaline, 3,3-dimethyl-, its inclusion in a peptide chain is expected to act as a potent conformational constraint, forcing the local peptide backbone into a well-defined, rigid geometry. This rigidity is a critical tool in the design of peptide mimetics, where a stable and predictable three-dimensional structure is essential for biological activity.
Table 1: Conformational Preferences of Selected α,α-Dialkylated Amino Acids
| Amino Acid Residue | α-Substituents | Predominant Secondary Structure Induced |
| α-Aminoisobutyric Acid (Aib) | -CH₃, -CH₃ | 3₁₀-Helix, α-Helix |
| Isovaline (Iva) | -CH₃, -CH₂CH₃ | Helical |
| Diethylglycine (Deg) | -CH₂CH₃, -CH₂CH₃ | Extended (β-strand) |
| (S)-2-Amino-3,3-dimethylbutanoic acid | -H, -C(CH₃)₃ | Extended (β-strand) |
By enforcing specific secondary structures, the inclusion of Isovaline, 3,3-dimethyl- can significantly modulate the functionality of a peptide. A more rigid and pre-organized conformation can enhance binding affinity and selectivity for a biological target, such as a receptor or enzyme, by reducing the entropic penalty of binding. The locked conformation ensures that the bioactive side chains are presented in an optimal orientation for interaction.
Furthermore, the steric bulk of the α,α-dialkylated residue can protect the adjacent peptide bonds from enzymatic degradation by proteases. This increased resistance to proteolysis enhances the metabolic stability and in vivo half-life of the peptide, making it a more viable candidate for therapeutic applications. The ability to fine-tune the three-dimensional shape and stability of a peptide through the strategic incorporation of conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug design.
Interactions with Biomolecules (excluding physiological/clinical outcomes)
At a molecular level, the interaction of a peptide containing Isovaline, 3,3-dimethyl- with a biomolecule is governed by the unique physicochemical properties of this residue. The bulky, non-polar side chain, which resembles a tert-butyl group, can participate in significant hydrophobic and van der Waals interactions within the binding pocket of a target protein. medchemexpress.com
Theoretical and Computational Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties of 3,3-dimethylisovaline. Methods such as Density Functional Theory (DFT) are employed to model its molecular orbitals, charge distribution, and reactivity indices.
Calculations typically reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.
Furthermore, these calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For 3,3-dimethylisovaline, the ESP map would highlight the electronegative regions around the oxygen atoms of the carboxyl group and the electropositive region near the amine group's hydrogen atoms, identifying likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Calculated Electronic Properties of 3,3-dimethylisovaline (Note: The following data is illustrative, based on typical results for similar amino acids from computational studies, as specific published values for 3,3-dimethylisovaline are not widely available.)
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.8 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 8.3 eV |
| Dipole Moment | Measure of the net molecular polarity | 2.1 D |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to explore the conformational landscape of 3,3-dimethylisovaline. These simulations model the atomic movements of the molecule over time, providing a dynamic picture of its flexibility and preferred shapes (conformations).
Due to the presence of the bulky t-butyl group at the α-carbon, the conformational freedom of 3,3-dimethylisovaline is significantly restricted compared to simpler amino acids. MD simulations can quantify the rotational barriers around its single bonds and identify the most stable, low-energy conformers in various environments, such as in a vacuum or in an aqueous solution. The results of these simulations can be visualized through Ramachandran-like plots, adapted for non-proteinogenic residues, to show the sterically allowed dihedral angles.
Computational Prediction of Enzymatic Interactions and Binding Affinities
Computational methods can predict how 3,3-dimethylisovaline might interact with enzymes. Techniques like molecular mechanics and free energy calculations are employed to estimate the binding affinity of the molecule to the active site of a given enzyme.
These predictions are based on scoring functions that evaluate factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty upon binding. By calculating the free energy of binding (ΔG_bind), researchers can computationally screen for potential enzymatic partners or inhibitors. A more negative ΔG_bind value suggests a stronger and more favorable interaction. These studies are crucial for understanding the molecule's potential biochemical roles without direct experimental assays.
Docking Studies with Target Receptors (excluding clinical implications)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. For 3,3-dimethylisovaline, docking studies can be performed to investigate its binding mode within the binding pocket of various target receptors.
These simulations place the 3,3-dimethylisovaline molecule in multiple positions and orientations within the receptor's active site and calculate a "docking score" for each pose. The score reflects the likelihood of a stable interaction. The results can reveal key intermolecular interactions, such as specific hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. This provides a static, structural hypothesis of how the molecule might bind to a biological target.
Modeling of Spectroscopic Properties
Computational chemistry allows for the accurate prediction of various spectroscopic properties of 3,3-dimethylisovaline, which can aid in the interpretation of experimental data.
NMR Spectroscopy: Quantum chemical methods can calculate the nuclear magnetic shielding tensors, which are then converted into Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental results to confirm the molecular structure.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum. Simulating the IR spectrum helps in assigning specific vibrational modes to the observed experimental bands, such as the characteristic stretches of the N-H, C=O, and C-H bonds.
Table 2: Computationally Modeled Spectroscopic Data for 3,3-dimethylisovaline (Note: This table presents typical ranges and assignments for the functional groups present in the molecule, as derived from computational models.)
| Spectroscopic Technique | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
|---|---|---|
| IR Spectroscopy | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |
| IR Spectroscopy | C=O Stretch (Carboxyl) | 1700 - 1750 cm⁻¹ |
| ¹³C NMR | Carboxyl Carbon (C=O) | 175 - 185 ppm |
| ¹³C NMR | Quaternary α-Carbon | 60 - 70 ppm |
| ¹H NMR | Amine Protons (NH₂) | 7.5 - 8.5 ppm |
Advanced Analytical Methodologies for Research Applications
High-Resolution Mass Spectrometry for Structural Elucidation and Quantification
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of isovaline (B112821), providing unparalleled sensitivity and specificity for its identification and quantification, even at trace levels.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most widely employed techniques for the analysis of isovaline, particularly for determining its enantiomeric composition.
Gas Chromatography-Mass Spectrometry (GC-MS): This classic technique is frequently used for enantiomeric analysis of isovaline in meteoritic samples. geologyscience.ru The process requires derivatization to convert the non-volatile amino acid into a volatile form. A common method involves the creation of N-trifluoroacetyl (TFA)-isopropyl esters. geologyscience.runih.gov The derivatized enantiomers are then separated on a chiral stationary phase column and detected by the mass spectrometer. geologyscience.ru GC-MS has been instrumental in identifying the presence of isovaline and other amino acids in complex extraterrestrial samples and in quantifying their enantiomeric excesses. geologyscience.runih.gov Comprehensive two-dimensional GC (GC×GC) coupled to time-of-flight mass spectrometry (TOF-MS) has been developed for enhanced resolution and quantification of a wide range of amino acids, including isovaline derivatives. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers the advantage of analyzing isovaline with less sample preparation, sometimes without derivatization. nih.gov However, for enhanced sensitivity and chromatographic resolution, derivatization is often employed. One highly effective method uses o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) to form fluorescent and mass-spectrometrically active derivatives. nih.govresearchgate.net This pre-column derivatization allows for the separation of enantiomers on reverse-phase columns and their highly sensitive detection. nih.govresearchgate.net LC-MS/MS methods, particularly with tandem quadrupole mass spectrometers, provide excellent selectivity and are crucial for confirming the identity of isovaline in complex extracts by comparing the fragmentation patterns of the sample with that of an authentic standard. nih.govnih.gov
Table 1: Mass Spectrometry Techniques for Isovaline Analysis
| Technique | Derivatization Method | Key Application | References |
|---|---|---|---|
| GC-MS | N-trifluoroacetyl (TFA)-isopropyl esters | Enantiomeric analysis in meteorites | geologyscience.ru, nih.gov |
| GCxGC-TOF-MS | N-trifluoroacetyl-O-methyl ester | High-resolution enantioseparation | nih.gov, nih.gov |
| LC-MS/MS | o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) | Enantiomeric excess quantification | nih.gov, researchgate.net |
High-resolution accurate mass (HRAM) techniques, such as Time-of-Flight (TOF) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry, are critical for unambiguous identification of isovaline. In complex samples like meteorite extracts, isobaric compounds (molecules with the same nominal mass) can interfere with detection. HRAM instruments provide exceptional mass accuracy, allowing for the differentiation of isovaline from other C5 amino acid isomers. nih.govnasa.gov
LC coupled with TOF-MS has been used to measure L-enantiomeric excesses of isovaline in Murchison and LEW 90500 meteorites with high precision. nasa.gov By extracting the single ion chromatogram for the exact mass of the derivatized isovaline, researchers can eliminate interference from other co-eluting compounds, ensuring accurate quantification. nih.govnasa.govnasa.gov FT-ICR MS offers even higher resolution and mass accuracy, making it a powerful tool for analyzing the isotopomer distribution in amino acids without prior derivatization, which can provide insights into metabolic pathways and formation mechanisms. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov While detailed conformational studies specifically on 3,3-dimethyl-isovaline are not extensively reported in the reviewed literature, the principles of NMR analysis are directly applicable. For amino acids, NMR can determine the populations of different conformers by measuring spin-spin coupling constants and through-space interactions via the Nuclear Overhauser Effect (NOE). nih.govmdpi.com
Conformational analysis using NMR, often complemented by quantum mechanical calculations, helps to understand the stereoelectronic interactions that stabilize certain conformations. nih.gov In the context of isovaline and its analogues, which can be incorporated into peptides, NMR is essential for determining how these unusual amino acids influence peptide secondary structure and folding. nih.gov The chirality at the α-carbon and the steric bulk of the side chain are key determinants of the accessible conformational space, which can be precisely mapped using advanced NMR techniques.
X-ray Crystallography and Structural Biology
X-ray crystallography provides definitive, atomic-level information about the three-dimensional structure of a molecule in its solid, crystalline state. The crystal structure of isovaline monohydrate has been determined, revealing crucial details about its molecular geometry and intermolecular interactions. nasa.gov
In the solid state, isovaline exists as a zwitterion, a form common to amino acids. nasa.gov It crystallizes in the chiral orthorhombic space group P212121. nasa.gov The crystal structure is characterized by an extensive three-dimensional network of hydrogen bonds. These interactions occur between the amine hydrogen atoms and carboxylate oxygen atoms of adjacent isovaline molecules, as well as with the water molecule of hydration. nasa.gov This detailed structural information is vital for understanding its physical properties and the role of crystallization in the potential amplification of enantiomeric excess, a topic of great interest in origin-of-life studies. nasa.gov
Table 2: Crystal Data for Isovaline Monohydrate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₅H₁₁NO₂·H₂O | nasa.gov |
| Crystal System | Orthorhombic | nasa.gov |
| Space Group | P212121 | nasa.gov |
| a (Å) | 5.9089 (5) | nasa.gov |
| b (Å) | 10.4444 (10) | nasa.gov |
| c (Å) | 11.9274 (11) | nasa.gov |
| Temperature (K) | 123 | nasa.gov |
Chromatographic Separations (e.g., UPLC, 2D-LC) for Complex Matrix Analysis
The analysis of isovaline, especially from natural or extraterrestrial sources, requires highly efficient separation techniques to resolve it from a multitude of other organic compounds and isomers. nih.govnih.gov
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems, which use columns with smaller particle sizes, offer significantly faster analysis times and higher resolution compared to conventional HPLC. nih.gov UPLC methods have been developed for the rapid (e.g., three-minute) analysis of amino acids in complex biological samples. nih.gov When coupled with high-resolution mass spectrometry, UPLC provides a powerful platform for the high-throughput and sensitive quantification of isovaline. nih.govwaters.com
Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex samples, such as meteorite extracts or biological fluids, one-dimensional chromatography may not provide sufficient resolving power. 2D-LC enhances peak capacity and selectivity by subjecting fractions from a first-dimension separation to a second, orthogonal separation. nih.govmolnar-institute.com This is particularly useful for separating challenging isomeric and isobaric amino acids. nih.gov An achiral reversed-phase separation can be used in the first dimension, followed by a chiral separation in the second dimension to resolve enantiomers, a technique that has been applied to the analysis of amino acids in tea and other complex mixtures. molnar-institute.comresearchgate.net
Table 3: Chromatographic Conditions for Isovaline Separation
| Technique | Column(s) | Key Feature | Reference |
|---|---|---|---|
| UPLC-MS | Kinetex XB-C18 | 3-minute isocratic elution for rapid analysis | nih.gov |
| LC-MS | Waters BEH C18 followed by BEH phenyl | Separation of C5 amino acid isomers | researchgate.net |
Advanced Spectroscopic Techniques (e.g., CD, IR, Raman) for Chiral and Structural Characterization
Beyond mass spectrometry and NMR, other spectroscopic techniques provide complementary information about the chiral and structural properties of isovaline.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it an intrinsically chiroptical technique. It is highly sensitive to the stereochemistry of a molecule. CD studies of isovaline, particularly in the vacuum-ultraviolet (VUV) region, have provided fundamental insights into its electronic transitions. nih.govresearchgate.net Gas-phase CD measurements have shown that α-methylation, as in isovaline, leads to a sign inversion of nearly all electronic transitions compared to straight-chain α-hydrogen amino acids like alanine (B10760859) and norvaline. nih.gov These experimental data are crucial for testing theoretical models and for understanding the potential role of circularly polarized light in inducing the enantiomeric excesses observed in meteorites. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups and structure. IR studies of isovaline have been used to monitor its stability and structural changes under different conditions. nasa.gov For example, by tracking IR bands upon warming from cryogenic temperatures, researchers observed the conversion of isovaline from a non-ionic to a zwitterionic form, identified by the loss of the C=O stretching feature of the carboxylic acid group. nasa.gov
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman studies on 3,3-dimethyl-isovaline were not prominent in the reviewed literature, the technique is broadly applicable to the structural analysis of amino acids, capable of providing information on conformational states and the environments of specific functional groups in both solid and solution phases.
Applications in Advanced Materials and Biotechnology Non Clinical Focus
Use as a Building Block in Synthetic Polymers and Materials
The incorporation of α,α-dialkyl amino acids, such as 3,3-dimethylisovaline, into polymer chains provides a robust strategy for controlling the secondary structure of synthetic polymers. These amino acids are known to promote the formation of stable helical and extended conformations. researchgate.netmdpi.com This has significant implications for the development of advanced materials with specific and predictable properties.
Polymers containing α,α-disubstituted amino acids can be synthesized through various polymerization techniques, including ring-opening polymerization of N-carboxyanhydrides (NCAs). sigmaaldrich.com The resulting polymers often exhibit enhanced thermal stability and resistance to enzymatic degradation compared to their counterparts derived from natural amino acids. researchgate.net The predictable conformations induced by these non-canonical amino acids are crucial for designing materials with specific functions, such as chiral recognition and catalysis. rsc.org
Table 1: Potential Properties of Polymers Incorporating 3,3-Dimethylisovaline
| Property | Description | Potential Advantage |
| Defined Secondary Structure | The steric bulk of the gem-dimethyl group can force the polymer backbone into specific helical or sheet-like conformations. | Enables the design of materials with predictable folding and self-assembly behaviors. |
| Increased Thermal Stability | The restricted bond rotation can lead to higher glass transition temperatures and decomposition temperatures. | Suitable for applications requiring materials to withstand high temperatures. |
| Enhanced Chemical Resistance | The sterically hindered backbone can be less susceptible to chemical attack and enzymatic degradation. | Leads to more durable and long-lasting materials. |
| Chiral Recognition | Polymers with a regular, chiral structure can be used to separate enantiomers. | Applications in chromatography and asymmetric catalysis. |
Role in Biomimetic Chemistry and Artificial Systems
Biomimetic chemistry aims to mimic biological systems to create novel materials and processes. The ability of α,α-dialkyl amino acids to induce specific and stable secondary structures makes them ideal components for designing artificial proteins and peptides, often referred to as foldamers. mdpi.com These synthetic molecules can replicate the structural and functional properties of natural proteins, such as forming channels or acting as catalysts.
The conformational rigidity imparted by residues like 3,3-dimethylisovaline is crucial for minimizing the entropic penalty associated with folding into a well-defined structure. This allows for the creation of shorter, more stable peptides that can mimic the active sites of enzymes or the binding domains of receptors. nih.gov For instance, peptides containing α,α-disubstituted amino acids have been shown to form stable helices and sheets, which are fundamental structural motifs in natural proteins. researchgate.net
Application in Protein Engineering and Design (as a non-canonical amino acid)
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering, allowing for the introduction of novel functionalities and the stabilization of desired conformations. nih.govnih.govtaylorfrancis.com While the direct incorporation of 3,3-dimethylisovaline into proteins in vivo has not been extensively documented, the methodologies for incorporating other α,α-dialkyl amino acids are well-established. These methods often involve the use of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that can recognize the ncAA and insert it in response to a specific codon.
Introducing a sterically demanding residue like 3,3-dimethylisovaline can be used to:
Stabilize Protein Folds: By restricting the conformational freedom of the polypeptide backbone, it can lock a protein into a specific, often more stable, conformation. nih.gov
Probe Structure-Function Relationships: Replacing a natural amino acid with 3,3-dimethylisovaline can help elucidate the role of backbone flexibility in protein function.
Design Novel Protein Architectures: The unique conformational preferences of α,α-dialkyl amino acids can be exploited to design proteins with novel folds and functions. nih.gov
Table 2: Research Findings on the Impact of α,α-Dialkyl Amino Acids in Peptides
| α,α-Dialkyl Amino Acid | Observed Conformation in Peptides | Reference |
| α-Aminoisobutyric acid (Aib) | 310- and α-helical structures | researchgate.net |
| Diethylglycine (Deg) | Fully extended C5-conformation | researchgate.net |
| Dipropylglycine (Dpg) | Fully extended C5-conformation | researchgate.net |
| (S)-α-Methylphenylalanine | 310-helical structure (M-screw sense) | nih.gov |
| (R)-α-Ethylphenylalanine | Fully extended C5-conformation | nih.gov |
This table illustrates the strong influence of the α-substituents on peptide conformation, suggesting that 3,3-dimethylisovaline would also impose significant and predictable conformational constraints.
Development of Chemical Probes and Tools for Biological Research
Chemical probes are essential tools for studying biological processes. The rigid scaffold provided by α,α-disubstituted amino acids makes them attractive starting points for the design of new probes. rsc.org By functionalizing the side chain or the termini of a peptide containing 3,3-dimethylisovaline, it is possible to create probes with well-defined spatial arrangements of reporter groups (e.g., fluorophores, spin labels) or reactive moieties.
The conformational stability of peptides incorporating these amino acids can lead to higher binding affinities and selectivities for their biological targets. nih.gov Furthermore, the increased resistance to proteolysis enhances their stability in biological assays. While specific examples utilizing 3,3-dimethylisovaline are not prevalent in the literature, the general principles of using sterically hindered amino acids to construct robust molecular scaffolds are well-established in the field of chemical biology.
Future Research Directions for Isovaline, 3,3 Dimethyl 9ci
Exploration of Undiscovered Biochemical Pathways
The metabolic fate of 3,3-dimethylisovaline within biological systems is largely uncharted territory. Unlike proteinogenic amino acids, α,α-disubstituted amino acids like 3,3-dimethylisovaline are not incorporated into proteins through standard ribosomal translation. However, their potential interaction with cellular machinery warrants deeper investigation.
Future research should focus on:
Enzymatic Interactions: Identifying enzymes that may recognize and metabolize 3,3-dimethylisovaline. While the catabolism of most amino acids occurs primarily in the liver through transamination and oxidative deamination, the pathways for non-proteinogenic amino acids are less understood. mdpi.comyoutube.comkhanacademy.org Investigating its interaction with aminotransferases and dehydrogenases could reveal novel metabolic transformations. youtube.com
Incorporation into Peptides: Exploring non-ribosomal peptide synthesis (NRPS) as a potential pathway for the incorporation of 3,3-dimethylisovaline into natural products. NRPS systems are known for their ability to utilize a wide variety of non-standard amino acids.
Cellular Transport and Accumulation: Characterizing the mechanisms by which 3,3-dimethylisovaline enters cells and its potential to accumulate in specific tissues or organelles. Understanding its transport could provide insights into its biological activity and potential applications.
Development of Novel Enantioselective Synthetic Routes
The synthesis of enantiomerically pure α,α-disubstituted amino acids, including 3,3-dimethylisovaline, remains a significant challenge in organic chemistry due to the difficulty of creating a quaternary stereocenter. acs.orgnih.gov While several methods exist, the development of more efficient, scalable, and versatile synthetic routes is a key area for future research.
Promising avenues for exploration include:
Asymmetric Catalysis: Designing novel chiral catalysts for the enantioselective synthesis of 3,3-dimethylisovaline. This includes the development of new ligands for metal-catalyzed reactions and the exploration of organocatalysis, such as proline-catalyzed Mannich reactions. acs.orgresearchgate.net
Biocatalysis: Utilizing enzymes, such as amidases and aminopeptidases, for the kinetic resolution of racemic mixtures of 3,3-dimethylisovaline or its precursors. researchgate.net Enzymatic methods can offer high enantioselectivity under mild reaction conditions. researchgate.netnih.gov
Flow Chemistry: Adapting and optimizing synthetic routes for continuous flow processes. Flow chemistry can offer advantages in terms of safety, scalability, and reaction control for the synthesis of complex molecules like 3,3-dimethylisovaline.
| Synthetic Strategy | Advantages | Challenges |
| Asymmetric Catalysis | High enantioselectivity, potential for scalability. nih.govnih.gov | Catalyst design and optimization can be complex. nih.gov |
| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly. researchgate.netnih.gov | Enzyme stability and substrate scope can be limiting. |
| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs and optimization can be high. |
Advanced Analytical Methodologies for In Situ Detection
The ability to detect and quantify 3,3-dimethylisovaline in complex biological and environmental samples is crucial for understanding its roles and distribution. Current methods often rely on chromatographic separation followed by mass spectrometry, which can be time-consuming and require extensive sample preparation.
Future research should focus on the development of:
Biosensors: Creating highly specific biosensors for the real-time, in situ detection of 3,3-dimethylisovaline. This could involve the use of engineered proteins or nucleic acid aptamers as molecular recognition elements. nih.gov The incorporation of unnatural amino acids with unique fluorescent or electrochemical properties into protein structures is a promising approach for creating novel biosensors. nih.govrsc.org
Genetically Encoded Sensors: Developing genetically encoded fluorescent biosensors that can be expressed within cells to monitor the intracellular concentration of 3,3-dimethylisovaline. While sensors for branched-chain amino acids exist, specific sensors for α,α-disubstituted amino acids are needed. acs.org
Miniaturized Analytical Systems: Integrating microfluidics with advanced detection techniques, such as capillary electrophoresis, to create portable and automated systems for the rapid analysis of 3,3-dimethylisovaline in various samples. sdsu.edu
Integration with Systems Biology and Metabolomics Studies
Systems biology and metabolomics offer a holistic approach to understanding the impact of specific molecules on entire biological systems. nih.govnih.gov Integrating 3,3-dimethylisovaline into these studies can provide valuable insights into its metabolic effects and potential interactions with other cellular components.
Key research directions include:
Metabolic Profiling: Utilizing high-resolution metabolomics platforms, such as mass spectrometry and nuclear magnetic resonance spectroscopy, to analyze the global metabolic changes in cells or organisms exposed to 3,3-dimethylisovaline. nih.govuab.edu
Metabolic Network Modeling: Incorporating 3,3-dimethylisovaline into computational models of metabolic networks to predict its potential metabolic fates and its influence on other pathways. dbkgroup.org
Phenotypic Screening: Conducting high-throughput screening of cell lines or model organisms treated with 3,3-dimethylisovaline to identify novel biological activities and potential therapeutic applications.
Astrobiological Implications and Further Extraterrestrial Search Methodologies
Non-proteinogenic amino acids, including isovaline (B112821) and its analogs, have been found in meteorites, suggesting their potential role in the origins of life. nih.govlandoffree.com The presence of these molecules in extraterrestrial samples provides clues about the prebiotic chemistry of the early solar system.
Future astrobiological research should focus on:
Meteorite Analysis: Continuing to analyze carbonaceous chondrites and other extraterrestrial materials for the presence and enantiomeric distribution of 3,3-dimethylisovaline and other α,α-disubstituted amino acids. nih.govnasa.gov The recent analysis of samples from the asteroid Ryugu has revealed a diverse suite of amino acids, highlighting the importance of sample return missions. nasa.gov
Abiotic Synthesis Experiments: Conducting laboratory experiments that simulate prebiotic conditions to investigate the potential abiotic formation pathways of 3,3-dimethylisovaline. This could include simulating reactions in impact vapor plumes. astrobiology.com
Development of Life Detection Instrumentation: Designing and building advanced analytical instruments for future space missions to search for 3,3-dimethylisovaline and other potential biosignatures on Mars, Europa, and Enceladus. sdsu.educosmosmagazine.comnih.gov These instruments will need to be capable of in situ analysis of solid materials like rocks. sdsu.edu
| Research Area | Key Objectives | Significance |
| Meteorite Analysis | Determine the abundance and distribution of 3,3-dimethylisovaline in extraterrestrial samples. nih.gov | Provides insights into prebiotic chemistry and the inventory of organic molecules on the early Earth. nih.gov |
| Abiotic Synthesis | Investigate the formation of 3,3-dimethylisovaline under simulated prebiotic conditions. astrobiology.com | Helps to understand the potential origins of life's building blocks. |
| Life Detection | Develop instruments to search for 3,3-dimethylisovaline on other planets and moons. sdsu.edunih.gov | Could provide evidence of past or present extraterrestrial life. cosmosmagazine.com |
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of Isovaline, 3,3-dimethyl- (9CI), and how do they influence experimental design?
- Answer : The compound (CAS 151212-90-7) has a molecular formula C₇H₁₅NO₂ and a molecular weight of 145.199 g/mol . Its stereochemistry, specifically the (2R)-2-amino-2,3,3-trimethylbutanoic acid configuration, impacts solubility, stability, and reactivity. Researchers must prioritize chiral resolution techniques (e.g., HPLC with chiral columns) to isolate enantiomers, as stereochemistry affects biological activity . For physicochemical profiling, use computational tools like COMSOL Multiphysics to simulate solvent interactions and predict partition coefficients (LogP), ensuring alignment with in vitro assays .
Q. How should safety protocols be integrated into experimental workflows involving Isovaline, 3,3-dimethyl- (9CI)?
- Answer : Safety protocols must address inhalation, dermal, and ingestion risks. For example:
- Inhalation : Use fume hoods and respiratory protection during synthesis.
- Dermal exposure : Wear nitrile gloves and lab coats; wash with soap and water immediately after contact.
- Emergency response : Follow first-aid measures outlined in safety data sheets, including prompt medical consultation for adverse reactions .
- Integrate safety checks into experimental design phases (e.g., pre-experimental risk assessments) using quasi-experimental frameworks with control groups to isolate hazards .
Q. What are the foundational methodologies for synthesizing and characterizing Isovaline, 3,3-dimethyl- (9CI)?
- Answer : Employ factorial design to optimize synthesis parameters (e.g., temperature, catalyst concentration). For example:
| Factor | Level 1 | Level 2 |
|---|---|---|
| Temp. | 60°C | 80°C |
| Catalyst | 0.1 mol% | 0.5 mol% |
| Use NMR and mass spectrometry for structural validation, focusing on methyl group resonance (δ 1.2–1.5 ppm) and isotopic patterns . |
Advanced Research Questions
Q. How can researchers resolve contradictions in data on the metabolic pathways of Isovaline, 3,3-dimethyl- (9CI)?
- Answer : Contradictions often arise from variability in model systems (e.g., in vitro vs. in vivo). To address this:
- Apply comparative analysis across multiple models (e.g., cell cultures, animal studies) to identify species-specific metabolic differences .
- Use theoretical frameworks (e.g., Michaelis-Menten kinetics) to model enzyme interactions and validate findings with isotopic labeling (e.g., ¹³C-tracing) .
- Leverage AI-driven tools to reconcile high-throughput data with mechanistic hypotheses, ensuring reproducibility across labs .
Q. What advanced computational strategies are recommended for predicting the biological activity of Isovaline, 3,3-dimethyl- (9CI)?
- Answer : Combine molecular dynamics (MD) simulations with docking studies to explore binding affinities to receptors (e.g., GABA analogs). Key steps:
Parameterization : Use force fields (e.g., CHARMM) optimized for amino acid derivatives.
Virtual screening : Deploy COMSOL Multiphysics or Gaussian to simulate ligand-receptor interactions under physiological conditions.
Validation : Cross-reference predictions with experimental IC₅₀ values from radioligand assays .
Q. How can researchers design experiments to investigate the neuroprotective mechanisms of Isovaline, 3,3-dimethyl- (9CI) in neurodegenerative models?
- Answer : Implement a mixed-methods approach :
- Quantitative : Measure biomarkers (e.g., TNF-α, IL-6) in microglial cultures using ELISA, with dose-response curves (0.1–10 mM).
- Qualitative : Use transcriptomics (RNA-seq) to identify pathways (e.g., NF-κB) modulated by the compound.
- Control : Include sham-treated groups and validate results with siRNA knockdowns of target genes .
Q. What methodological challenges arise in studying the stereochemical stability of Isovaline, 3,3-dimethyl- (9CI) under varying pH conditions?
- Answer : Chirality can degrade under acidic/basic conditions. Mitigate this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
